Thioxanthene, 10,10-dioxide
CAS No.:
Cat. No.: VC14342416
Molecular Formula: C13H10O2S
Molecular Weight: 230.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10O2S |
|---|---|
| Molecular Weight | 230.28 g/mol |
| IUPAC Name | 9H-thioxanthene 10,10-dioxide |
| Standard InChI | InChI=1S/C13H10O2S/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2 |
| Standard InChI Key | XEIVFUWZYMWLEP-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Introduction
Chemical Structure and Crystallographic Analysis
Molecular Architecture
Thioxanthene, 10,10-dioxide features a tricyclic system comprising two benzene rings fused to a central thiane ring, where the sulfur atom is oxidized to a sulfone group (S=O). The molecular formula C₁₃H₈O₃S corresponds to a molecular weight of 244.27 g/mol . X-ray crystallography reveals a monoclinic crystal system (space group C2/c) with unit cell parameters a = 9.7499(3) Å, b = 12.9758(4) Å, c = 8.2681(3) Å, and β = 103.784(2)°, yielding a cell volume of 1015.90(6) ų . The sulfone group introduces significant bond distortions, with S=O and C=O bond lengths of 1.4364(11) Å and 1.209(2) Å, respectively .
Conformational Dynamics
The aromatic moieties exhibit slight deviations from planarity, with the least-squares planes of the benzene rings intersecting at 7.04(6)° . This nonplanarity arises from steric interactions between the sulfone group and adjacent hydrogen atoms. The central heterocycle displays a puckering amplitude (τ) of 3.9°, indicating minimal ring distortion . Such structural features influence intermolecular interactions, as evidenced by crystal packing dominated by van der Waals forces and weak C–H···O hydrogen bonds .
Synthesis and Derivatization
Core Synthesis Strategies
The parent compound is synthesized via oxidation of 9-phenylthioxanthen-9-ol using hydrogen peroxide in an acidic medium, yielding thioxanthen-9-one 10,10-dioxide after recrystallization from chloroform . Alternative routes include Friedel-Crafts alkylation for introducing aromatic substituents and Grignard reagent additions followed by oxidation . For example, 9H-thioxanthene-3,6-diamine 10,10-dioxide (CAS 10215-25-5) is functionalized through nucleophilic aromatic substitution, leveraging the electron-withdrawing sulfone group to direct reactivity .
Key Derivatives
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9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide: Synthesized via carboxylation at the 3-position, this derivative (CAS 51762-52-8) exhibits enhanced solubility in polar solvents due to its carboxylic acid group .
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9H-thioxanthene-3,6-diamine 10,10-dioxide: Amino substituents at the 3- and 6-positions (CAS 10215-25-5) improve reactivity toward electrophilic agents, enabling use as a building block in heterocyclic chemistry .
Physicochemical Properties
Thermal and Solubility Profiles
Thioxanthene, 10,10-dioxide derivatives demonstrate high thermal stability, with decomposition temperatures exceeding 300°C . The parent compound’s melting point ranges from 245–248°C, while the carboxylic acid derivative (CAS 51762-52-8) melts at 280–283°C . Solubility varies significantly with functionalization: the parent compound is sparingly soluble in chloroform and dichloromethane but insoluble in water, whereas amino-substituted derivatives exhibit moderate aqueous solubility .
Spectroscopic Characterization
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IR Spectroscopy: S=O symmetric and asymmetric stretches appear at 1163–1305 cm⁻¹, while C=O stretches in ketone derivatives occur near 1680 cm⁻¹ .
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NMR Spectroscopy: ¹H NMR of the parent compound shows aromatic proton resonances at δ 7.2–8.1 ppm, with sulfone-induced deshielding observed for proximal hydrogens .
Applications in Materials Science
Organic Electronics
The sulfone group’s electron-withdrawing nature makes thioxanthene, 10,10-dioxide a candidate for electron-transport materials in organic light-emitting diodes (OLEDs). Derivatives such as SPA-TXO2 demonstrate high external quantum efficiency (EQE) of 20.1% when paired with 4CzPN emitters . The compound’s triplet energy (66.3 kcal mol⁻¹) facilitates efficient energy transfer in phosphorescent OLEDs .
Chromophoric Systems
Conjugation between the sulfone group and aromatic rings produces strong absorption in the UV-vis range (λₐᵦₛ = 270–320 nm), enabling use as a photoinitiator in polymer chemistry . The 3,6-diamine derivative’s extended π-system suggests potential as a fluorescent dye, though empirical data remain limited .
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